molecular formula C20H40O3 B12529836 methyl (2S,3R)-3-hydroxy-2,16-dimethylheptadecanoate CAS No. 660403-57-6

methyl (2S,3R)-3-hydroxy-2,16-dimethylheptadecanoate

Cat. No.: B12529836
CAS No.: 660403-57-6
M. Wt: 328.5 g/mol
InChI Key: AYMUGUVRKYQGIH-RBUKOAKNSA-N
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Description

Methyl (2S,3R)-3-hydroxy-2,16-dimethylheptadecanoate is an organic compound with a complex structure, characterized by the presence of multiple chiral centers. This compound belongs to the class of fatty acid esters and is known for its unique stereochemistry, which plays a crucial role in its chemical behavior and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2S,3R)-3-hydroxy-2,16-dimethylheptadecanoate typically involves the use of enantioselective synthesis techniques to ensure the correct stereochemistry. One common method involves the use of chiral catalysts to achieve the desired configuration. The process may include steps such as esterification, reduction, and hydroxylation under controlled conditions to maintain the integrity of the chiral centers .

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl (2S,3R)-3-hydroxy-2,16-dimethylheptadecanoate can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the hydroxyl group into a carbonyl group, forming ketones or aldehydes.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary alcohols.

Scientific Research Applications

Methyl (2S,3R)-3-hydroxy-2,16-dimethylheptadecanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl (2S,3R)-3-hydroxy-2,16-dimethylheptadecanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into active sites of enzymes, influencing their activity and modulating biochemical pathways. This interaction can lead to various biological effects, depending on the target and context .

Comparison with Similar Compounds

Similar Compounds

  • Methyl (2S,3R)-3-amino-2-hydroxy-3-(4-methylphenyl)propanoate
  • (2S,3R)-3-methylglutamate

Uniqueness

Methyl (2S,3R)-3-hydroxy-2,16-dimethylheptadecanoate is unique due to its specific stereochemistry and the presence of multiple chiral centers. This configuration imparts distinct chemical and biological properties, making it valuable in various applications. Compared to similar compounds, it offers unique advantages in terms of reactivity and specificity in biological systems .

Properties

CAS No.

660403-57-6

Molecular Formula

C20H40O3

Molecular Weight

328.5 g/mol

IUPAC Name

methyl (2S,3R)-3-hydroxy-2,16-dimethylheptadecanoate

InChI

InChI=1S/C20H40O3/c1-17(2)15-13-11-9-7-5-6-8-10-12-14-16-19(21)18(3)20(22)23-4/h17-19,21H,5-16H2,1-4H3/t18-,19+/m0/s1

InChI Key

AYMUGUVRKYQGIH-RBUKOAKNSA-N

Isomeric SMILES

C[C@@H]([C@@H](CCCCCCCCCCCCC(C)C)O)C(=O)OC

Canonical SMILES

CC(C)CCCCCCCCCCCCC(C(C)C(=O)OC)O

Origin of Product

United States

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